molecular formula C11H13NO2 B14056845 2-Amino-3-(cuban-1-yl)propanoic acid

2-Amino-3-(cuban-1-yl)propanoic acid

Cat. No.: B14056845
M. Wt: 191.23 g/mol
InChI Key: DDGZTRNJWNJAML-UHFFFAOYSA-N
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Description

2-Amino-3-(cuban-1-yl)propanoic acid is a unique amino acid derivative characterized by the presence of a cubane moiety attached to the alpha carbon of the amino acid structure The cubane structure is a highly strained, cubic arrangement of eight carbon atoms, which imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(cuban-1-yl)propanoic acid typically involves the introduction of the cubane moiety into the amino acid framework. One common method involves the reaction of cubane-1-carboxylic acid with a suitable amino acid precursor under conditions that facilitate the formation of the desired product. This can be achieved through a series of steps including protection of functional groups, coupling reactions, and deprotection.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods such as crystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(cuban-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The cubane moiety can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amino acid or cubane moiety, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cubane moiety can yield cubane-1,4-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the amino acid framework.

Scientific Research Applications

2-Amino-3-(cuban-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of novel compounds with unique properties.

    Biology: Investigated for its potential as a biochemical probe due to the unique properties of the cubane moiety.

    Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug design.

    Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(cuban-1-yl)propanoic acid involves its interaction with molecular targets through the unique spatial arrangement of the cubane moiety. This can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The pathways involved may include modulation of enzymatic activity or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(naphthalen-1-yl)propanoic acid: Another amino acid derivative with a bulky aromatic group.

    2-Amino-3-(furan-2-yl)propanoic acid: Contains a furan ring instead of a cubane moiety.

    2-Amino-3-(thiophen-2-yl)propanoic acid: Features a thiophene ring.

Uniqueness

2-Amino-3-(cuban-1-yl)propanoic acid is unique due to the presence of the cubane moiety, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical space and developing novel applications in various fields.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-amino-3-cuban-1-ylpropanoic acid

InChI

InChI=1S/C11H13NO2/c12-2(10(13)14)1-11-7-4-3-5(7)9(11)6(3)8(4)11/h2-9H,1,12H2,(H,13,14)

InChI Key

DDGZTRNJWNJAML-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)N)C12C3C4C1C5C4C3C25

Origin of Product

United States

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